molecular formula C7H6BrClN2O B6305813 5-Bromo-2-chloro-N-methylisonicotinamide CAS No. 1857172-64-5

5-Bromo-2-chloro-N-methylisonicotinamide

Cat. No.: B6305813
CAS No.: 1857172-64-5
M. Wt: 249.49 g/mol
InChI Key: MQSGNCFZCVOLED-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-methylisonicotinamide is a halogenated pyridine derivative with the molecular formula C₇H₅BrClN₂O and a molecular weight of 257.49 g/mol. This compound features a bromo and chloro substituent at the 5- and 2-positions of the pyridine ring, respectively, and an N-methylamide group at the 4-position. Its synthesis typically involves reacting 5-bromo-2-chloronicotinic acid chloride with methylamine under basic conditions, as inferred from related amidation protocols .

The compound’s halogenated structure and amide functional group make it a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors or antibacterial agents. However, its properties and applications are best understood through comparison with structurally analogous compounds.

Properties

IUPAC Name

5-bromo-2-chloro-N-methylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c1-10-7(12)4-2-6(9)11-3-5(4)8/h2-3H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSGNCFZCVOLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N-methylisonicotinamide typically involves the halogenation of isonicotinamide derivatives. One common method is the reaction of 2-chloroisonicotinamide with bromine in the presence of a suitable catalyst under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination at the 5th position.

Industrial Production Methods: Industrial production of 5-Bromo-2-chloro-N-methylisonicotinamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Comparison with Similar Compounds

Functional Group Variations

Amide Derivatives
  • 5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide (CAS Ref: 10-F792016):

    • Contains both methoxy and methyl groups on the amide nitrogen.
    • Higher steric hindrance reduces reactivity in nucleophilic substitution reactions compared to the N-methyl variant. Priced at €425.00/250 mg , it is more expensive due to synthetic complexity .
Carboxylic Acid Derivatives
  • 5-Bromo-2-chloroisonicotinic acid (CAS 886365-31-7): Molecular formula: C₆H₃BrClNO₂ Molecular weight: 236.45 g/mol The carboxylic acid group confers acidity (pKa ~3.5) and reactivity in esterification or salt formation. Used as a precursor for amide derivatives like the target compound .
  • 2-Bromo-5-chloroisonicotinic acid (CAS 623585-74-0):

    • Structural isomer with bromo and chloro substituents swapped.
    • Altered electronic effects (Hammett σₚ values: Br = +0.26, Cl = +0.23) influence regioselectivity in cross-coupling reactions .
Ester Derivatives
  • Methyl 5-bromo-2-chloronicotinate (CAS 58481-11-1): Molecular formula: C₇H₅BrClNO₂ Molecular weight: 266.48 g/mol The ester group increases lipophilicity (logP ~2.1) but is prone to hydrolysis under acidic/basic conditions, unlike the stable amide bond in the target compound .

Substituent Position and Halogen Variations

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Property Differences Reference
5-Bromo-2-chloro-N-methylisonicotinamide Br (5), Cl (2), N-Me (4) 257.49 Balanced reactivity for amide coupling
5-Bromo-6-chloronicotinic acid Br (5), Cl (6), COOH (4) 236.45 Higher acidity (pKa ~2.8)
5-Chloro-2-methylisonicotinic acid Cl (5), Me (2), COOH (4) 185.61 Reduced steric hindrance for metal catalysis
5-Bromo-2-chloronicotinaldehyde Br (5), Cl (2), CHO (4) 220.45 Aldehyde group enables Schiff base formation

Biological Activity

5-Bromo-2-chloro-N-methylisonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

5-Bromo-2-chloro-N-methylisonicotinamide is synthesized through a series of chemical reactions involving halogenation and amide formation. The synthesis typically includes:

  • Bromination : Introduction of a bromine atom at the 5-position.
  • Chlorination : Introduction of a chlorine atom at the 2-position.
  • Methylation : Addition of a methyl group to the nitrogen atom of the amide.

These modifications enhance the compound's reactivity and biological properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Antimicrobial Properties

Research indicates that 5-Bromo-2-chloro-N-methylisonicotinamide exhibits notable antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer properties of 5-Bromo-2-chloro-N-methylisonicotinamide have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines, potentially through the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, studies have reported IC50 values indicating effective concentrations for inhibiting cancer cell growth, suggesting its potential as a therapeutic agent in oncology .

The biological activity of 5-Bromo-2-chloro-N-methylisonicotinamide is attributed to its ability to interact with various molecular targets within cells. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity to enzymes or receptors involved in critical biochemical pathways. This interaction can lead to either inhibition or activation of these pathways, resulting in the observed biological effects.

Comparative Analysis

To better understand the unique properties of 5-Bromo-2-chloro-N-methylisonicotinamide, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
5-Bromo-2-chloro-N,N-dimethylisonicotinamide Dimethylamino group enhances solubilitySimilar antimicrobial properties
5-Bromo-2-chloropyridine Lacks amide functionalityLimited biological activity
2-Chloro-5-nitrobenzamide Contains nitro group instead of bromineDifferent mechanism; primarily antibacterial

This table highlights how structural variations influence biological activity, underscoring the significance of specific functional groups in determining pharmacological effects.

Case Study 1: Antimicrobial Efficacy

In a controlled study, 5-Bromo-2-chloro-N-methylisonicotinamide was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, with an observed minimum inhibitory concentration (MIC) as low as 15 µg/mL for S. aureus. This suggests strong potential for development as an antibacterial agent.

Case Study 2: Cancer Cell Line Studies

Another study focused on human cancer cell lines revealed that treatment with 5-Bromo-2-chloro-N-methylisonicotinamide resulted in significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as an apoptosis-inducing agent. The compound exhibited IC50 values ranging from 20 to 30 µM across different cancer types .

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